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Compound of Interest

tert-butyl 3-formyl-1H-pyrrolo[2,3-
Compound Name:
bjpyridine-1-carboxylate

Cat. No.: B115396

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the characterization of 7-azaindole-
3-carboxaldehyde tert-butyl ester, also known as 1-Boc-7-azaindole-3-carboxaldehyde. This
compound is a key intermediate in the synthesis of various biologically active molecules,
particularly kinase inhibitors used in cancer therapy and other medicinal applications. This
document details its physicochemical properties, spectroscopic data, and a representative
synthesis protocol.

Core Compound Properties

7-Azaindole-3-carboxaldehyde tert-butyl ester is a stable, solid material at room temperature.
The introduction of the tert-butoxycarbonyl (Boc) protecting group on the indole nitrogen
enhances its solubility in organic solvents and facilitates selective reactions at other positions
of the azaindole ring.

Table 1: Physicochemical Properties
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Property Value Reference(s)
CAS Number 144657-66-9 [1]12]
Molecular Formula C13H14N203 [1][2]
Molecular Weight 246.26 g/mol [11[2]
Appearance Powder [1]

Melting Point 124-129 °C [1]

IUPAC Name tert-butyl 3-formylpyrrolo[2,3- 2]

b]pyridine-1-carboxylate

Spectroscopic Characterization

Detailed spectroscopic analysis is crucial for the unambiguous identification and purity

assessment of 7-azaindole-3-carboxaldehyde tert-butyl ester. While a complete set of assigned

spectral data from a single peer-reviewed source is not readily available in the public domain,

the following tables compile expected and reported data for the parent compound and related

structures.

Chemical Shift (6 ppm) Multiplicity Assighment
~10.0 S -CHO

~8.5 d H-6

~8.3 s H-2

~7.3 dd H-5

~8.1 d H-4

1.6 s -C(CH3)3

Note: Predicted values are based on typical chemical shifts for similar 7-azaindole and N-Boc

protected indole structures. Actual values may vary depending on the solvent and experimental

conditions.
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- 13 i
Chemical Shift (6 ppm) Assignment
~185.0 -CHO
~150.0 N-COO-
~148.0 C-7a
~145.0 C-6
~135.0 C-2
~130.0 C-4
~120.0 C-3a
~118.0 C-5
~115.0 C-3
~85.0 -C(CHs)3
~28.0 -C(CH3)3

Note: Predicted values are based on typical chemical shifts for similar 7-azaindole and N-Boc

protected indole structures. Actual values may vary depending on the solvent and experimental

conditions.

Table 4: Infrared (IR) Spectroscopy Data

Wavenumber (cm—?)

Assignment

~2980-2850 C-H stretch (aliphatic)

~1730 C=0 stretch (Boc-carbonyl)
~1680 C=0 stretch (aldehyde)

~1600, ~1470 C=C and C=N stretch (aromatic)
~1370, ~1160 C-O stretch (ester)
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Note: These are characteristic absorption bands for the functional groups present in the

molecule.
Iahle_E._Mass_Sp_esiLQmemL(MS)_Data
Assignment
246.10 [M]* (Calculated for C13H14N203)
190.08 [M - CaHs]* (Loss of isobutylene)
146.05 [M - Boc]* (Loss of tert-butoxycarbonyl group)
[M - Boc - COJ* (Loss of Boc group and carbon
118.05

monoxide)

Note: Fragmentation pattern is predicted based on common fragmentation pathways for N-Boc
protected compounds and aldehydes.

Experimental Protocols

The synthesis of 7-azaindole-3-carboxaldehyde tert-butyl ester typically involves two key steps:
the protection of the 7-azaindole nitrogen with a Boc group, followed by formylation at the C3
position. The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-
rich heterocycles like 7-azaindole.[3][4][5][6]

Synthesis of tert-Butyl 1H-pyrrolo[2,3-b]pyridine-1-
carboxylate (Boc-7-azaindole)

Workflow for Boc Protection of 7-Azaindole

7-Azaindole
Di-tert-butyl dicarbonate (Boc)20 Stir at room temperature

DMAP (catalyst) (e.g., 12-24 hours) a's ‘SI ey cr\ne Silica gel \ h romat l ography
THF (solvent) :

Click to download full resolution via product page

Caption: Boc protection of 7-azaindole.

© 2025 BenchChem. All rights reserved. 4/10 Tech Support


https://www.jk-sci.com/blogs/resource-center/vilsmeier-haack-reaction
https://www.organic-chemistry.org/namedreactions/vilsmeier-reaction.shtm
https://www.ijpcbs.com/articles/review-article-on-vilsmeierhaack-reaction.pdf
https://mychemblog.com/vilsmeier-reagent-vilsmeier-haack-formylation-reaction/
https://www.benchchem.com/product/b115396?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b115396?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Procedure:

e To a solution of 7-azaindole in an anhydrous aprotic solvent such as tetrahydrofuran (THF),
add di-tert-butyl dicarbonate ((Boc)20) and a catalytic amount of 4-(dimethylamino)pyridine
(DMAP).

« Stir the reaction mixture at room temperature for 12-24 hours, monitoring the reaction
progress by thin-layer chromatography (TLC).

e Upon completion, concentrate the reaction mixture under reduced pressure.
o Dissolve the residue in ethyl acetate and wash sequentially with water and brine.
o Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

» Purify the crude product by silica gel column chromatography to afford tert-butyl 1H-
pyrrolo[2,3-b]pyridine-1-carboxylate.

Vilsmeier-Haack Formylation of Boc-7-azaindole

Workflow for Vilsmeier-Haack Formylation

Click to download full resolution via product page

Caption: Vilsmeier-Haack formylation of Boc-7-azaindole.
Procedure:

¢ In a flask cooled to 0°C, slowly add phosphorus oxychloride (POCIs) to anhydrous
dimethylformamide (DMF) with stirring to form the Vilsmeier reagent.

» To this mixture, add a solution of tert-butyl 1H-pyrrolo[2,3-b]pyridine-1-carboxylate in DMF
dropwise, maintaining the temperature at 0°C.
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 After the addition is complete, allow the reaction mixture to warm to room temperature and
stir for 2-4 hours.

o Carefully pour the reaction mixture into ice-water and neutralize with an aqueous solution of
sodium hydroxide.

o Extract the product with an organic solvent such as ethyl acetate.

e Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate,
and concentrate under reduced pressure.

o Purify the crude product by silica gel column chromatography to yield 7-azaindole-3-
carboxaldehyde tert-butyl ester.

Role in Drug Development: Kinase Inhibition

The 7-azaindole scaffold is a privileged structure in medicinal chemistry, particularly in the
development of kinase inhibitors.[7] The nitrogen atom at the 7-position and the N-H group of
the pyrrole ring can form key hydrogen bond interactions with the hinge region of the ATP-
binding pocket of many kinases. This makes 7-azaindole derivatives potent and often selective
kinase inhibitors.

A prominent example is their application as inhibitors of the Phosphoinositide 3-kinase
(PIBK)/AKT/mTOR signaling pathway, which is frequently dysregulated in cancer.[1][7]

Signaling Pathway: Inhibition of PIBK/AKT/mTOR by 7-
Azaindole Derivatives
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Caption: Inhibition of the PI3BK/AKT/mTOR pathway.
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This pathway is critical for regulating cell growth, proliferation, and survival.[1] In many cancers,
this pathway is overactive, promoting tumor growth. 7-Azaindole derivatives, synthesized from
intermediates like 7-azaindole-3-carboxaldehyde tert-butyl ester, can be designed to
specifically inhibit key kinases such as PI3K, thereby blocking downstream signaling and
inducing cancer cell death.

Safety Information

7-Azaindole-3-carboxaldehyde tert-butyl ester should be handled with appropriate safety
precautions in a laboratory setting.

Table 6: GHS Hazard Information

Pictogram Signal Word Hazard Statement(s)

H302: Harmful if swallowed.
GHSO07 Warning H317: May cause an allergic

skin reaction.

Precautionary Statements: P280 (Wear protective gloves/protective clothing/eye
protection/face protection), P301 + P312 + P330 (IF SWALLOWED: Call a POISON
CENTER/doctor if you feel unwell. Rinse mouth.), P302 + P352 (IF ON SKIN: Wash with plenty
of water).[1][2]

Conclusion

7-Azaindole-3-carboxaldehyde tert-butyl ester is a valuable and versatile building block in
medicinal chemistry. Its characterization is well-established through a combination of physical
and spectroscopic methods. The synthetic routes are accessible, with the Vilsmeier-Haack
reaction being a key transformation. The importance of the 7-azaindole scaffold in the design of
targeted therapies, such as kinase inhibitors, underscores the significance of this compound in
modern drug discovery and development. Researchers working with this intermediate should
adhere to standard laboratory safety protocols.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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